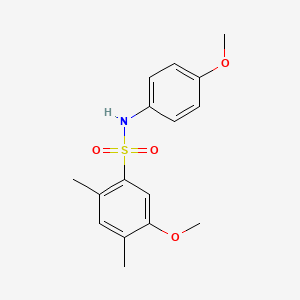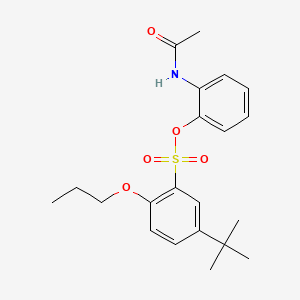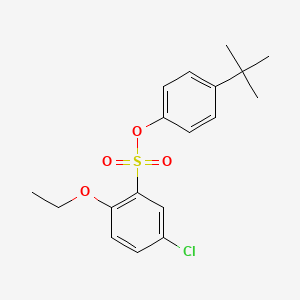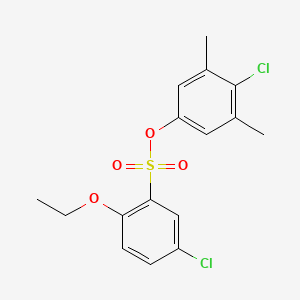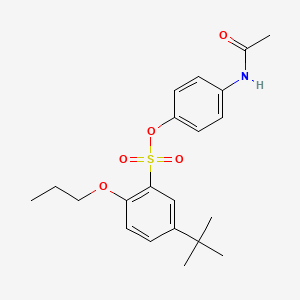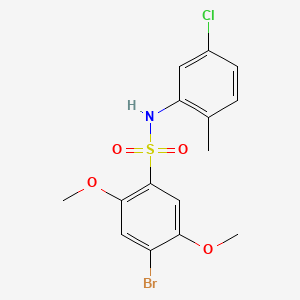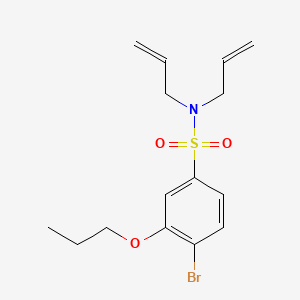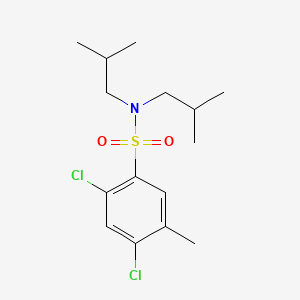
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, also known as DCMPS, is a sulfonamide compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCMPS has been used in various applications, including as a corrosion inhibitor, as a reagent for the analysis of metal ions, and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is not fully understood. However, it is known that this compound forms stable complexes with metal ions, which can affect their reactivity and solubility. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. This compound has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high purity. This compound forms stable complexes with metal ions, which can be analyzed using various analytical techniques. However, this compound has some limitations, such as its low solubility in water and its limited stability in acidic conditions.
Orientations Futures
There are several future directions for the research on 2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide. One area of interest is the development of new methods for the synthesis of this compound and its derivatives. Another area of interest is the study of the mechanism of action of this compound and its potential applications in medicine and material science. Additionally, the development of new analytical techniques for the detection of this compound and its complexes with metal ions is an area of interest for future research.
Méthodes De Synthèse
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder with a high purity.
Applications De Recherche Scientifique
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has been used in various scientific research applications. It has been used as a reagent for the analysis of metal ions, such as copper, iron, and zinc. This compound forms stable complexes with these metal ions, which can be analyzed using various analytical techniques, such as UV-Vis spectroscopy and HPLC.
This compound has also been used as a corrosion inhibitor for metals such as steel and aluminum. It forms a protective layer on the metal surface, which prevents corrosion from occurring. This property of this compound has been extensively studied in the field of material science.
Propriétés
IUPAC Name |
2,4-dichloro-5-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO2S/c1-10(2)8-18(9-11(3)4)21(19,20)15-6-12(5)13(16)7-14(15)17/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHYXAAXCRRJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

